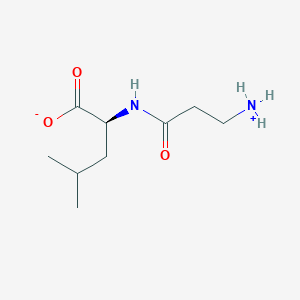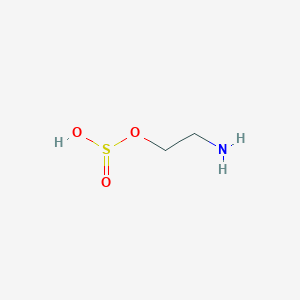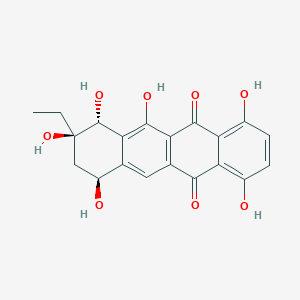![molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 16111-78-7](/img/structure/B99138.png)
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazine ring and an aminopyrazole moiety. It is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of various viruses such as HIV, herpes simplex virus, and hepatitis C virus. In addition, it has shown antibacterial activity against both gram-positive and gram-negative bacteria.
Mechanism Of Action
The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in signal transduction pathways.
Biochemical And Physiological Effects
Studies have shown that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of various viruses and the growth of bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in the inhibition of cancer cell growth, virus replication, and bacterial growth. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations.
Future Directions
There are several future directions for the research on 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. One of the most important directions is the development of more efficient and cost-effective synthesis methods. Another important direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 4-aminopyrazole-5-carboxylic acid with hydrazine hydrate and cyanuric chloride. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
properties
CAS RN |
16111-78-7 |
|---|---|
Product Name |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Molecular Formula |
C6H7N7O |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14) |
InChI Key |
JVUHKCVXEKCLAH-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Canonical SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
synonyms |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



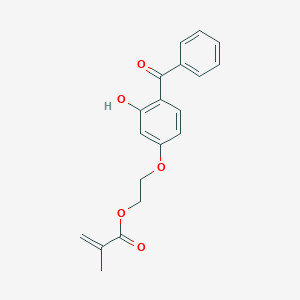
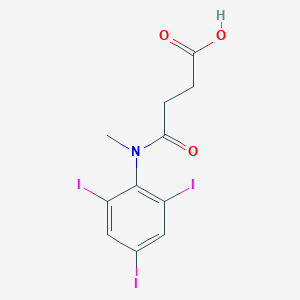
![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)


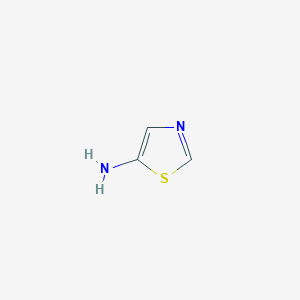
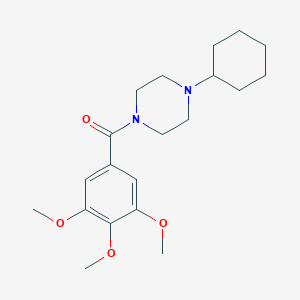

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
